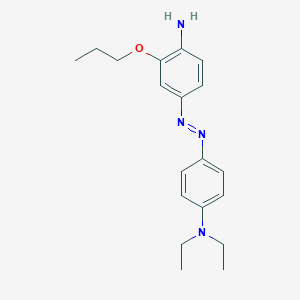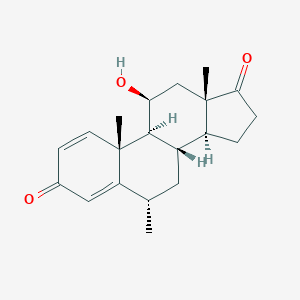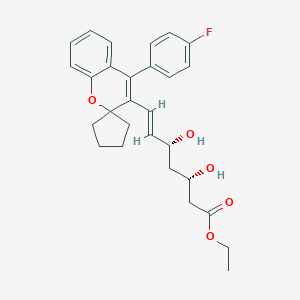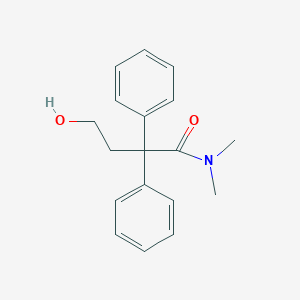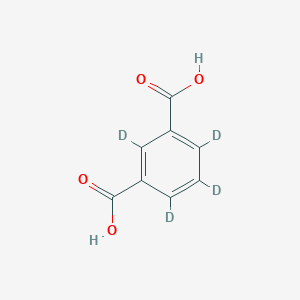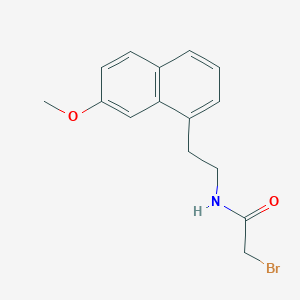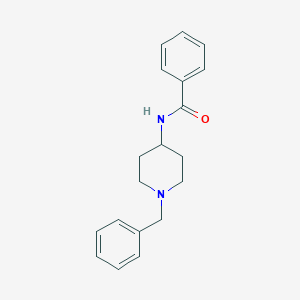
N-(1-benzylpiperidin-4-yl)benzamide
概要
説明
N-(1-benzylpiperidin-4-yl)benzamide is a chemical compound that has been studied for its potential pharmacological properties. It is related to a series of compounds that have shown high affinity and selectivity for sigma1 receptors, which are implicated in several biological processes and could be targets for therapeutic agents .
Synthesis Analysis
The synthesis of N-(1-benzylpiperidin-4-yl)benzamide derivatives involves various chemical reactions and methodologies. For instance, a related compound, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was synthesized using dehydration of benzhydryl alcohols and Suzuki coupling reactions . Similarly, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues was performed to evaluate their affinity at sigma1 and sigma2 receptors .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-benzylpiperidin-4-yl)benzamide has been characterized using various techniques. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions . Such detailed structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be complex and is often studied in the context of their potential biological applications. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their colorimetric sensing of fluoride anions demonstrate the reactivity of these compounds in the presence of specific ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-benzylpiperidin-4-yl)benzamide and related compounds are influenced by their molecular structure. For example, the introduction of halogen substitutions on the aromatic ring of phenylacetamide derivatives can significantly affect their affinity for sigma receptors . Additionally, the stability of these compounds in biological environments, such as liver microsomes, is an important aspect of their chemical properties .
Relevant Case Studies
Case studies involving N-(1-benzylpiperidin-4-yl)benzamide derivatives often focus on their potential as therapeutic agents. For example, the high selectivity and affinity for sigma1 receptors suggest that these compounds could be developed as radiotracers for imaging studies . Moreover, the asymmetric hydrogenation of related enamides to produce enantioenriched aminopiperidine derivatives highlights the importance of stereochemistry in the biological activity of these molecules .
科学的研究の応用
1. Anti-tubercular Agents
- Application Summary: N-(1-benzylpiperidin-4-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Activators of Hypoxia-Inducible Factor 1 Pathways
- Application Summary: N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as activators of hypoxia-inducible factor 1 pathways .
- Methods of Application: A series of novel benzamide derivatives were designed and synthesized .
- Results: Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively) .
3. Delta Opioid Receptor Agonists
- Application Summary: N-(1-benzylpiperidin-4-yl)benzamide derivatives have been identified as potent, orally bioavailable delta opioid receptor agonists for the treatment of pain .
- Methods of Application: A spirocyclic derivative was identified as a promising hit through screening. Subsequent lead optimization identified compound 20 (ADL5859) as a potent, selective, and orally bioavailable delta agonist .
- Results: Compound 20 was selected as a clinical candidate for the treatment of pain .
4. Antitumor Activity
- Application Summary: N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as activators of hypoxia-inducible factor 1 pathways .
- Methods of Application: A series of novel benzamide derivatives were designed and synthesized .
- Results: Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively). Compounds 10b and 10j induced the expression of HIF-1a protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
5. Treatment of Pain
- Application Summary: N-(1-benzylpiperidin-4-yl)benzamide derivatives have been identified as potent, orally bioavailable delta opioid receptor agonists for the treatment of pain .
- Methods of Application: A spirocyclic derivative was identified as a promising hit through screening. Subsequent lead optimization identified compound 20 (ADL5859) as a potent, selective, and orally bioavailable delta agonist .
- Results: Compound 20 was selected as a clinical candidate for the treatment of pain .
6. Antitumor Activity
- Application Summary: N-(piperidin-4-yl)benzamide derivatives were designed and synthesized as activators of hypoxia-inducible factor 1 pathways .
- Methods of Application: A series of novel benzamide derivatives were designed and synthesized .
- Results: Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells (IC 50 values of 0.12 and 0.13 μM, respectively). Compounds 10b and 10j induced the expression of HIF-1a protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGORKJXEGHFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242701 | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpiperidin-4-yl)benzamide | |
CAS RN |
971-34-6 | |
| Record name | N-[1-(Phenylmethyl)-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=971-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-(Benzyl)-4-piperidyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(benzyl)-4-piperidyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1-Benzyl-4-piperidinyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9VGZ9SAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

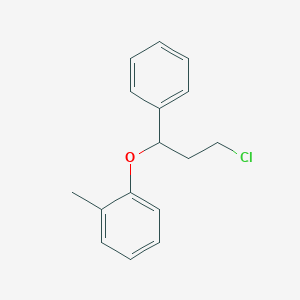
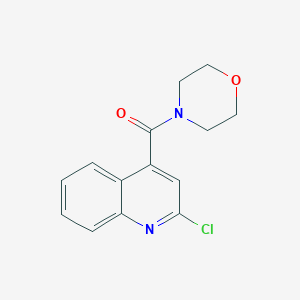
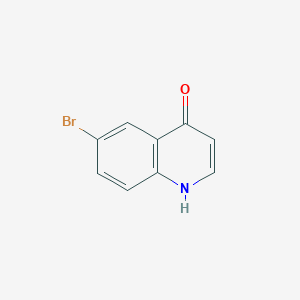
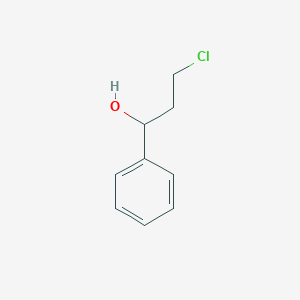
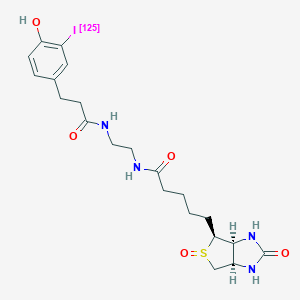
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
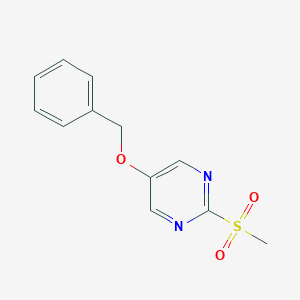
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
